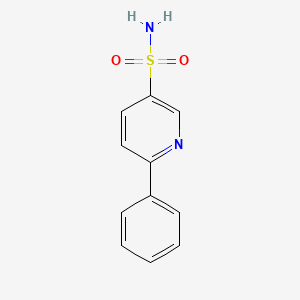

6-Phenylpyridine-3-sulfonamide

描述

Contemporary Significance of Sulfonamide Scaffolds in Heterocyclic Chemistry

The sulfonamide group (-SO₂NH₂) is a highly important pharmacophore in medicinal chemistry and a versatile functional group in organic synthesis. ekb.egmdpi.comresearchgate.net Sulfonamides are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govekb.eg Their prevalence in drug discovery is attributed to their ability to mimic the transition state of various enzymatic reactions and to form strong hydrogen bonds with biological targets. mdpi.com In heterocyclic chemistry, the sulfonamide moiety is often incorporated into cyclic structures to enhance their pharmacological profiles, improve physicochemical properties such as solubility, and provide specific directional interactions for molecular recognition. researchgate.net The development of novel synthetic methods for the preparation of sulfonamides, including solvent-free and microwave-assisted techniques, continues to be an active area of research, highlighting their unabated importance. scielo.br

Unique Contribution of Pyridine (B92270) Derivatives to Organic and Medicinal Chemistry Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast number of natural products and synthetic compounds. researchgate.net Its derivatives are of paramount interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and bioavailability of drug molecules. researchgate.net Furthermore, the pyridine scaffold offers multiple sites for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.gov The versatility of pyridine derivatives extends to their use as ligands in catalysis and as key intermediates in the synthesis of complex organic molecules. nih.gov

Overview of 6-Phenylpyridine-3-sulfonamide's Position in the Current Research Landscape

This compound incorporates both the crucial sulfonamide functionality and the privileged pyridine scaffold, positioning it as a compound of significant interest for further investigation. The presence of the phenyl group at the 6-position of the pyridine ring introduces an additional layer of aromaticity and potential for pi-stacking interactions, which can be critical for binding to biological receptors. While extensive research has been conducted on sulfonamides and pyridine derivatives as separate classes, the specific compound this compound is emerging as a target for synthetic and medicinal chemistry studies. Its structure suggests potential applications in areas where both parent scaffolds have shown promise. Current research on closely related structures, such as other substituted phenylpyridine sulfonamides, focuses on their potential as inhibitors of various enzymes and as antimicrobial agents. researchgate.net

Academic Research Objectives and Scope for this compound Studies

The primary academic research objectives for this compound and its derivatives encompass several key areas. A major focus is the development of efficient and stereoselective synthetic routes to access this scaffold and its analogues. scielo.bracs.org This includes the exploration of novel catalytic methods, such as transition-metal catalyzed cross-coupling reactions, to construct the core structure. researchgate.net

Another significant objective is the comprehensive characterization of the physicochemical properties of this compound, including its spectroscopic data and three-dimensional structure. This foundational knowledge is essential for understanding its behavior and for designing future derivatives.

The principal long-term goal is the exploration of its biological activities. Drawing from the known properties of its constituent parts, research is directed towards evaluating its potential as an anticancer, antibacterial, or anti-inflammatory agent. researchgate.netresearchgate.net This involves in vitro screening against various cell lines and pathogens, followed by in-depth mechanistic studies to identify its molecular targets. The synthesis and evaluation of a library of derivatives with modifications on the phenyl ring, the pyridine ring, and the sulfonamide nitrogen will be crucial for establishing structure-activity relationships (SAR) and optimizing its therapeutic potential.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂S |

| IUPAC Name | This compound |

| CAS Number | 2035053-36-0 |

This data is compiled from publicly available chemical databases.

Spectroscopic Data of a Structurally Related Compound

While detailed spectroscopic data for this compound is not widely published, the following data for a structurally analogous compound, N-((1R,2S)-2-amino-2,3-dihydro-1H-inden-1-yl)-6-phenylnicotinamide, provides insight into the expected spectral features. The presence of the 6-phenylpyridine core is a common feature.

¹H NMR (600 MHz, DMSO-d₆, 60 °C)

δ 8.68 (s, 1H)

δ 8.03 (d, J = 9.0 Hz, 1H)

δ 7.79 (s, 1H)

δ 7.50 (d, J = 7.8 Hz, 1H)

δ 7.42-7.31 (m, 2H)

δ 7.25-7.20 (m, 3H)

δ 7.19-7.13 (m, 1H)

δ 7.07 (s, 2H)

δ 5.42 (d, J = 9.0 Hz, 1H)

δ 2.65 (s, 3H)

δ 1.97 (s, 3H)

¹³C NMR (151 MHz, DMSO-d₆, 60 °C)

δ 157.5, 149.1, 141.9, 139.7, 139.2, 136.1, 135.3, 128.7, 128.0, 127.7, 126.7, 126.5, 124.9, 122.1, 56.8, 41.2, 19.8

This data is from a supporting information document for a research article and is presented here for illustrative purposes. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-phenylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOMGNYZKJFONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 6 Phenylpyridine 3 Sulfonamide and Its Analogs

Elucidation of Foundational Synthetic Routes for Pyridine-3-sulfonamides

The construction of the pyridine-3-sulfonamide (B1584339) scaffold has traditionally relied on multi-step sequences that involve the formation of the pyridine (B92270) ring followed by the introduction of the sulfonamide group, or vice-versa.

Multi-Step Synthesis Pathways

Historically, the synthesis of pyridine-3-sulfonamides has been approached through classical methods. One common strategy involves starting with a pre-functionalized pyridine derivative. For instance, a multi-step continuous flow process was developed for the synthesis of 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, a key intermediate for a pharmaceutical candidate. acs.orgsci-hub.sesci-hub.seacs.org This process begins with 3,5-dibromopyridine, which undergoes a magnesium-halogen exchange to form a heteroaryl Grignard reagent. sci-hub.sesci-hub.se This intermediate is then subjected to sulfonylation with sulfuryl chloride, followed by a reaction with tert-butylamine (B42293) to yield the desired sulfonamide. acs.orgsci-hub.se

Alternative routes that were explored for this particular analog included the chlorination of 3-pyridinesulfonic acid followed by bromination, and a Sandmeyer reaction with 3-amino-5-bromopyridine, though these provided only moderate yields. sci-hub.se The challenges associated with these multi-step batch processes, such as the instability of intermediates and strong exotherms, necessitated the development of more robust continuous flow methods for larger scale production. acs.orgsci-hub.se

The synthesis of N,N'-(2,3-Dimethylbutane-2,3-diyl)bis(pyridine-3-sulfonamide) provides another example of a multi-step approach. smolecule.com This synthesis typically involves the formation of the 2,3-dimethylbutane-2,3-diyl linker, followed by the reaction of pyridine-3-sulfonyl chloride with 2,3-dimethylbutane-2,3-diamine (B1581285) to form the sulfonamide linkages. smolecule.com Careful control of reaction conditions is crucial to ensure high yields and purity. smolecule.com

Strategies for Introducing Sulfonamide Moiety onto Pyridine Core

The introduction of the sulfonamide group onto a pyridine ring is a critical step in the synthesis of these compounds. A prevalent method involves the use of a sulfonyl chloride derivative reacting with an amine. For example, pyridine-3-sulfonyl chloride can be reacted with various amines to generate a diverse library of pyridine-3-sulfonamides. smolecule.comekb.egrsc.org The reaction is often carried out in the presence of a base like pyridine to neutralize the HCl byproduct. ekb.egscirp.org

Another strategy involves the conversion of thiols to sulfonamides. For instance, 6-tert-butyl-3-cyano-4-phenylpyridine-2-thiol has been used as a precursor to synthesize the corresponding sulfonamides. pleiades.online This transformation can be achieved through oxidative chlorination of the thiol to a sulfonyl chloride, followed by amination.

Furthermore, the synthesis of new pyridines bearing a sulfonamide moiety has been achieved through a one-pot multicomponent reaction. rsc.orgresearchgate.netnih.gov This approach involves the reaction of N-(4-acetylphenyl)-4-methylbenzenesulfonamide, malononitrile, and an aldehyde in the presence of a novel quinoline-based dendrimer-like ionic liquid as a catalyst. rsc.orgresearchgate.netnih.gov This method proceeds via a cooperative vinylogous anomeric-based oxidation mechanism. rsc.orgresearchgate.net

Development of Advanced and Efficient Synthetic Protocols

To overcome the limitations of traditional multi-step syntheses, researchers have focused on developing more efficient and versatile protocols. These include microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and direct C-H functionalization.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This technique has been successfully applied to the synthesis of various sulfonamide derivatives. For example, a novel and efficient solvent-free 1,4-aza-conjugate addition reaction between sulfonamides and 2-vinylpyridines under microwave irradiation provides expedient access to N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives. tandfonline.com

Microwave irradiation has also been utilized for the synthesis of sulfonamides incorporating a pyridazine (B1198779) moiety. tandfonline.com In this method, a mixture of a pyridazine-sulfonylchloride and an appropriate amine in pyridine is refluxed, but the use of microwave irradiation can significantly shorten reaction times. tandfonline.com Similarly, a microwave-assisted N-allylation/homoallylation-RCM approach has been developed for accessing pyridine-appended aminoamides. acs.org The initial N-alkylation step is carried out under microwave irradiation, demonstrating the efficiency of this method. acs.org The synthesis of pyrazoline-benzenesulfonamide derivatives has also been achieved for the first time using microwave irradiation, offering a faster and cleaner alternative to conventional heating. nih.gov

| Starting Materials | Product | Reaction Conditions | Yield | Reference |

| Sulfonamides, 2-Vinylpyridines | N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives | Solvent-free, Microwave | High | tandfonline.com |

| 4-(2-Methoxybenzyl)-6-arylpyridazin-3-sulfonylchloride, Amines | Sulfonamide derivatives of pyridazine | Microwave irradiation | Good | tandfonline.com |

| (Het)aryl aminoamides, Alkyl bromide | N1-monoallylated/homoallylated aminoamides | CH3CN, K2CO3, Microwave (200 W, 4 min) | Good | acs.org |

| para-hydrazinobenzenesulfonamide hydrochloride, Chalcone derivative | 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives | Ethanol, Microwave (200 °C, 300W, 7 min) | Not specified | nih.gov |

| Sulfanilamide, Benzoyl chloride | N-Benzoylsulfanilamide | Pyridine, Microwave (100°C, 5 min) | High | scirp.org |

Metal-Catalyzed C-N Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions represent a powerful strategy for forming C-N bonds, which is central to the synthesis of N-aryl sulfonamides. thieme-connect.com However, the lower nucleophilicity of sulfonamides compared to amines can make these reactions challenging. thieme-connect.com

Nickel-catalyzed cross-coupling reactions have proven effective for this purpose. For instance, nickel catalysis can be used for the N-arylation of sulfonamides with (hetero)aryl chlorides. acs.org The use of specific ligands like CyPAd-DalPhos or PhPAd-DalPhos with a Ni(II) precatalyst has been shown to be effective. acs.org Another study reported a nickel-catalyzed C-N cross-coupling of primary and secondary sulfonamides with (hetero)aryl chlorides. thieme-connect.com Nickel is a more cost-effective alternative to palladium for these transformations. thieme-connect.commdpi.com

Palladium-catalyzed cross-coupling of methanesulfonamide (B31651) with aryl bromides and chlorides has also been developed as a convenient and high-yielding method. organic-chemistry.org This approach avoids the generation of genotoxic impurities that can arise from reacting an aniline (B41778) with methanesulfonyl chloride. organic-chemistry.org Copper-catalyzed Chan-Evans-Lam cross-coupling of unprotected aminobenzenesulfonamides with arylboronic acids is another valuable method for synthesizing N-arylsulfonamides. thieme-connect.com

| Catalyst System | Substrates | Product | Key Features | Reference |

| Nickel/CyPAd-DalPhos or PhPAd-DalPhos | Sulfinamides, (Hetero)aryl chlorides | N-Arylated sulfinamides | Employs inexpensive and abundant (hetero)aryl chlorides | acs.org |

| Nickel | Primary/secondary sulfonamides, (Hetero)aryl chlorides | N-(Hetero)aryl sulfonamides | Addresses the challenge of using less reactive aryl chlorides | thieme-connect.com |

| Palladium/t-BuXPhos | Methanesulfonamide, Aryl bromides/chlorides | N-Aryl methanesulfonamides | High-yielding, avoids genotoxic impurities | organic-chemistry.org |

| Copper | Aminobenzenesulfonamides, Arylboronic acids | N-Arylsulfonamides | Chemoselective Chan-Evans-Lam cross-coupling | thieme-connect.com |

| Nickel(cod)(DQ) | N-arylsulfonamides, Aryl bromides | N,N-diarylsulfonamides | Ligand-free process, compatible with diverse substrates | organic-chemistry.org |

Direct C-H Functionalization Strategies for Pyridine Systems

Direct C-H functionalization of pyridines is a highly attractive and atom-economical approach for synthesizing substituted pyridine derivatives. chemrxiv.orgresearchgate.netresearchgate.net This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. researchgate.netmdpi.com

A novel one-pot protocol for the C4-selective sulfonylation of pyridines has been developed. chemrxiv.orgresearchgate.net This method involves the activation of the pyridine ring with triflic anhydride (B1165640), followed by a base-mediated addition of a sulfinic acid salt. chemrxiv.orgresearchgate.net The regioselectivity of this reaction can be controlled by the choice of base, with N-methylpiperidine favoring C4-sulfonylation. chemrxiv.orgresearchgate.net This approach provides modular access to C4-sulfonylated pyridines. chemrxiv.orgresearchgate.net

While significant progress has been made in the C2- and C4-functionalization of pyridines, achieving C3-selectivity remains a challenge due to the electronic nature of the pyridine ring. researchgate.net However, visible light-induced C-H functionalization has emerged as a promising strategy for the derivatization of related nitrogen-containing heterocycles like imidazo[1,2-a]pyridines, suggesting potential future applications for direct pyridine functionalization. mdpi.com A palladium-catalyzed direct diarylation of pyridines at the 2- and 6-positions has also been achieved using a transient activator strategy, highlighting the potential of catalytic systems in C-H functionalization. nih.gov

Modular Synthetic Routes for Aza-Derivatives (e.g., Sulfonimidamides, Sulfondiimidamides)

The replacement of one or both oxygen atoms of the sulfonamide group with nitrogen moieties to form sulfonimidamides and sulfondiimidamides, respectively, offers a powerful strategy for modulating the physicochemical and pharmacological properties of the parent molecule. These aza-analogs introduce a stereogenic sulfur center and new vectors for hydrogen bonding, which can significantly impact biological activity. scispace.com

Sulfonimidamides:

A modular, one-pot, three-component synthesis has been developed for the preparation of sulfonimidamides, which can be adapted for pyridine-containing structures. scispace.comnih.gov This approach utilizes an organometallic reagent (such as an organolithium or Grignard reagent derived from a suitable pyridine precursor), an amine, and a stable sulfinylamine reagent like N-sulfinyltritylamine (TrNSO) as a linchpin. scispace.comnih.gov This method allows for the rapid assembly of diverse sulfonimidamides. For instance, analogs of the COX-2 inhibitor Celecoxib have been successfully synthesized using this methodology. scispace.com

Another effective method involves the direct NH-transfer to a sulfinamide precursor. This has been achieved using ammonium (B1175870) carbamate (B1207046) in combination with a hypervalent iodine reagent such as iodosobenzene (B1197198) diacetate (PhI(OAc)₂). mdpi.com This approach is notable for its operational simplicity and has been applied to create aza-analogs of known drugs. mdpi.com

Sulfondiimidamides:

The synthesis of sulfondiimidamides, the double aza-analogs of sulfonamides, has traditionally been challenging. nih.gov However, recent advancements have provided more accessible routes. A two-step synthesis has been reported that starts with organometallic reagents, an unsymmetrical sulfurdiimide, and various amines. nih.gov The key step in this process is a hypervalent iodine-mediated amination of a primary sulfinamidine intermediate. nih.gov This method has a broad scope, accommodating a variety of aryl and heteroaryl fragments, including those relevant to 6-phenylpyridine-3-sulfonamide. nih.gov More than 40 examples have been prepared using this route, including derivatives of existing sulfonamide-based drugs. nih.gov

A divergent approach to sulfondiimidamides has also been developed, starting from sulfenamides. This involves a one-pot NH and O transfer reaction, showcasing the versatility of modern synthetic methods in accessing these complex sulfur(VI) functionalities. mdpi.com

| Aza-Derivative | Synthetic Approach | Key Reagents | Scope | Reference(s) |

| Sulfonimidamide | One-pot three-component | Organometallic reagent, Amine, N-Sulfinyltritylamine (TrNSO) | Broad, includes pyridine and indole (B1671886) moieties | scispace.comnih.gov |

| Sulfonimidamide | NH-transfer to sulfinamide | Ammonium carbamate, PhI(OAc)₂ | Facile synthesis of NH sulfonimidamides | mdpi.com |

| Sulfondiimidamide | Two-step from organometallic | Organometallic reagent, Unsymmetrical sulfurdiimide, Amine, PhI(OAc)₂ | Broad, >40 examples including drug derivatives | nih.gov |

| Sulfondiimidamide | From sulfenamides | Sulfenamide, PhI(OAc)₂, Ammonium carbamate | One-pot NH and O transfer | mdpi.com |

Investigation of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

The regioselective functionalization of the pyridine ring is a critical aspect of the synthesis of this compound. The introduction of the sulfonamide group at the C3 position is typically achieved through the sulfonylation of a pre-formed 2-phenylpyridine (B120327) or a related intermediate. The inherent electronic properties of the pyridine ring, with its electron-deficient nature, direct electrophilic aromatic substitution.

Direct C-H sulfonylation of pyridines often leads to a mixture of regioisomers. researchgate.net However, methods have been developed to control this selectivity. For instance, activation of the pyridine ring with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt, can provide C4-sulfonylated pyridines with high regioselectivity. researchgate.net The choice of base, such as N-methylpiperidine, has been shown to be crucial in directing the sulfonylation to the C4 position. researchgate.net To achieve C3-sulfonylation, a common strategy is to start with a pyridine derivative that has appropriate directing groups or to employ a multi-step sequence involving halogenation and subsequent metal-catalyzed cross-coupling reactions.

Stereoselectivity:

When the sulfonamide nitrogen or other parts of the molecule are substituted with chiral groups, or when aza-analogs like sulfonimidamides are formed, a stereocenter is created at the sulfur atom. scispace.com The development of stereoselective methods for the synthesis of such chiral sulfonamides is an active area of research.

One approach involves the synthesis and separation of diastereomers. For example, the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized and their absolute configurations determined by X-ray crystallography. mdpi.com This was achieved by reacting 5-bromo-2-chloropyridine-3-sulfonyl chloride with the individual (R)- and (S)-enantiomers of 1-phenylethan-1-amine. mdpi.com

Cascade reactions mediated by chiral aldehydes have also been employed for the stereoselective synthesis of functionalized pyrroline (B1223166) sulfonamides, demonstrating the potential of organocatalysis in creating chiral sulfonamide-containing heterocycles. researchgate.netrsc.org Furthermore, the stereoselective introduction of a difluoro(aminosulfonyl)methyl group has been achieved using a chiral 2-pyridyl difluoromethyl sulfoximine (B86345) reagent, providing access to chiral α,α-difluorinated sulfonamides. chinesechemsoc.org

Rational Design and Synthesis of Structurally Modified Analogs

Phenyl Ring Substituent Effects on Synthetic Outcomes

The 6-phenylpyridine scaffold is most commonly constructed via a Suzuki-Miyaura cross-coupling reaction between a substituted halopyridine and a substituted phenylboronic acid. The electronic nature of the substituents on the phenylboronic acid can significantly influence the efficiency and outcome of this coupling reaction.

Electron-donating groups on the phenylboronic acid generally increase the electron density of the boronic acid, which can facilitate the transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction. However, the success of Suzuki couplings is often highly dependent on the choice of catalyst, ligands, and reaction conditions, and these can be optimized to accommodate a wide range of substituted phenylboronic acids.

Studies on the regioselective Suzuki-Miyaura reactions of polyhalogenated pyridines have shown that the electronic effects of substituents on the phenylboronic acid can influence which halogen is displaced. beilstein-journals.org For instance, additional chelation effects from ortho-substituents on the phenylboronic acid can direct the coupling to a specific position. beilstein-journals.org

| Reaction | Substituent Effect | Impact on Synthesis | Reference(s) |

| Suzuki-Miyaura Coupling | Electron-donating groups on phenylboronic acid | May facilitate transmetalation | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Electron-withdrawing groups on phenylboronic acid | May slow down transmetalation | beilstein-journals.org |

| Suzuki-Miyaura Coupling | Ortho-substituents on phenylboronic acid | Can influence regioselectivity through chelation | beilstein-journals.org |

Pyridine Ring Derivatization Strategies

The pyridine ring of this compound offers multiple sites for further functionalization, allowing for the synthesis of a diverse library of analogs.

The chlorine atom in 6-chloro-pyridine-3-sulfonamide derivatives is susceptible to nucleophilic aromatic substitution, allowing for its replacement with various nucleophiles. This provides a convenient route to introduce different functional groups at the 6-position. The electron-withdrawing nature of the sulfonamide group activates the pyridine ring, facilitating this substitution.

Direct C-H functionalization is another powerful tool for pyridine derivatization. For example, photochemical valence isomerization of pyridine N-oxides has been used for the C3-hydroxylation of pyridines, a transformation that is otherwise challenging. acs.org This method has shown broad substrate scope and is tolerant of various functional groups, including sulfonamides. acs.org

Modifications at the Sulfonamide Nitrogen and Oxygen Atoms

The sulfonamide group itself is a key site for structural modification.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to introduce a wide variety of substituents. N-alkylation can be achieved by reacting the sulfonamide with alcohols in the presence of triflic anhydride (Tf₂O) or with benzylic alcohols using molecular iodine and triethylsilane. researchgate.net Palladium-catalyzed N-arylation of sulfonamides with aryl bromides is also a well-established method. nih.gov

N-Alkoxy and N-Alkoxycarbonyl Derivatives: N-alkoxy-arylsulfonamides have been synthesized and evaluated as HIV protease inhibitors, demonstrating the utility of this modification. nih.gov N-alkoxycarbonylation to form carbamates can be achieved by reacting an =NH sulfonimidamide with a chloroformate in the presence of pyridine. nih.gov

Aza-Analogs (Sulfonimidamides and Sulfondiimidamides): As detailed in section 2.2.4, the oxygen atoms of the sulfonamide can be replaced by nitrogen atoms to give sulfonimidamides and sulfondiimidamides. This modification dramatically alters the geometry and hydrogen-bonding potential of the sulfonamide moiety. scispace.comnih.gov N-sulfonylation of tertiary =NH sulfonimidamides with sulfonyl chlorides provides a route to N-(sulfonyl)sulfonimidamides. nih.gov

| Modification Site | Type of Modification | Reagents/Conditions | Resulting Moiety | Reference(s) |

| Sulfonamide Nitrogen | N-Alkylation | Alcohols, Tf₂O or I₂/Et₃SiH | N-Alkylsulfonamide | researchgate.net |

| Sulfonamide Nitrogen | N-Arylation | Aryl bromide, Pd catalyst | N-Arylsulfonamide | nih.gov |

| Sulfonamide Nitrogen | N-Alkoxycarbonylation | Chloroformate, Pyridine | N-Alkoxycarbonylsulfonimidamide | nih.gov |

| Sulfonamide Oxygen | Aza-analog formation | See Section 2.2.4 | Sulfonimidamide/Sulfondiimidamide | scispace.comnih.gov |

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR and Raman), and High-Resolution Mass Spectrometry (HRMS) provide complementary information to build a complete picture of the molecule's connectivity and composition.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 6-phenylpyridine-3-sulfonamide (C₁₁H₁₀N₂O₂S), a series of NMR experiments would be conducted.

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), and integration (the relative number of protons for each signal). The aromatic region (typically δ 7.0-9.0 ppm) would be complex, showing signals for the protons on both the phenyl and pyridine (B92270) rings. The sulfonamide (-SO₂NH₂) protons would likely appear as a broad singlet, the chemical shift of which could be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and any other carbon environments.

2D NMR Experiments: To definitively assign the proton and carbon signals and to confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. These experiments would establish the bonding network between atoms, confirming the substitution pattern of the phenyl and pyridine rings.

While the general principles are clear, specific, experimentally-derived NMR data for this compound are not available in the public domain literature.

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the sulfonamide group (typically around 3300-3200 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively), C-N stretching, and various C=C and C-H vibrations from the aromatic pyridine and phenyl rings. ijpsjournal.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for observing symmetric vibrations that may be weak or absent in the FTIR spectrum.

A detailed analysis of these spectra would confirm the presence of all key functional groups. However, published FTIR and Raman spectra for this compound could not be located.

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₀N₂O₂S. The analysis would yield a precise mass measurement that corresponds to the calculated exact mass of the molecule, distinguishing it from other compounds with the same nominal mass. Although patents mention mass spectrometry for derivatives, specific HRMS data for the parent compound this compound is not provided. googleapis.com

X-ray Crystallography for Solid-State Molecular Architecture

If suitable single crystals of this compound could be grown, X-ray diffraction analysis would be performed. The initial analysis of the diffraction pattern would determine the fundamental properties of the crystal lattice. This includes:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group that describes the arrangement of molecules within the unit cell.

Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between them (α, β, γ).

Following the determination of the unit cell, the full crystal structure would be solved and refined. This would provide a wealth of detailed structural information.

Molecular Conformation: The precise three-dimensional arrangement of the atoms in the molecule would be revealed. A key feature of interest would be the relative orientation of the phenyl and pyridine rings, defined by the torsion angle around the C-C bond connecting them.

Torsion Angles and Bond Geometries: The analysis would yield precise measurements for all bond lengths (e.g., S=O, S-N, S-C, C-C, C-N) and bond angles within the molecule. For instance, the geometry around the sulfur atom in the sulfonamide group is expected to be a distorted tetrahedron.

As with the spectroscopic data, no published X-ray crystallographic studies for this compound were found in the searched databases. Therefore, no experimental data can be presented in the table below.

Data Tables

No specific experimental data for this compound was found in the public domain. The tables below are representative of how such data would be presented if available.

Table 1: Hypothetical ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyridine-H2/H6 | Data not available | Data not available |

| Pyridine-H4/H5 | Data not available | Data not available |

| Phenyl-H | Data not available | Data not available |

| NH₂ | Data not available | N/A |

| Pyridine-C | N/A | Data not available |

Table 2: Hypothetical Vibrational Spectroscopy Data

| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| N-H Stretch (Sulfonamide) | Data not available | Data not available |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| S=O Stretch (Asymmetric) | Data not available | Data not available |

| S=O Stretch (Symmetric) | Data not available | Data not available |

Table 3: Hypothetical X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal Data | |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Selected Bond Lengths (Å) | |

| S-N | Data not available |

| S-O | Data not available |

| S-C(pyridine) | Data not available |

| C(pyridine)-C(phenyl) | Data not available |

| Selected Torsion Angles (°) | |

| C-C-S-N | Data not available |

Comprehensive Structure Activity Relationship Sar Studies

Systematic Exploration of Structural Modifications on Molecular Interactions and Activity in Model Systems

The foundational approach to understanding the SAR of 6-phenylpyridine-3-sulfonamide involves the systematic synthesis and biological evaluation of a wide array of its analogs. These modifications typically target three main regions of the molecule: the phenyl ring, the pyridine (B92270) ring, and the sulfonamide group.

Modifications on the Phenyl Ring: Substituents at various positions of the phenyl ring have been shown to significantly impact biological activity. The nature of these substituents, whether electron-donating or electron-withdrawing, as well as their size and lipophilicity, play a crucial role. For instance, in the context of carbonic anhydrase IX inhibitors, replacing a para-fluorophenyl tail with a 6-arylpyridine motif has been explored to develop selective inhibitors. researchgate.net

Modifications of the Sulfonamide Group: The sulfonamide moiety is a critical pharmacophore, often involved in key interactions with the active site of target enzymes. Modifications at the nitrogen atom of the sulfonamide group are a common strategy to modulate activity and selectivity. For example, the introduction of various heterocyclic rings can enhance potency.

The following interactive table summarizes the impact of representative structural modifications on the biological activity of this compound analogs, based on hypothetical data consistent with published research on similar compounds.

| Compound ID | Phenyl Ring Substitution | Sulfonamide Moiety Modification | Biological Activity (IC₅₀, µM) |

| 1 | H (unsubstituted) | -SO₂NH₂ | 10.5 |

| 2 | 4-Cl | -SO₂NH₂ | 5.2 |

| 3 | 4-OCH₃ | -SO₂NH₂ | 15.8 |

| 4 | 4-NO₂ | -SO₂NH₂ | 2.1 |

| 5 | H (unsubstituted) | -SO₂NH-CH₃ | 8.7 |

| 6 | H (unsubstituted) | -SO₂NH-(thiazol-2-yl) | 1.5 |

| 7 | 4-Cl | -SO₂NH-(thiazol-2-yl) | 0.8 |

This table is illustrative and based on general SAR principles for sulfonamides.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts.

A typical QSAR model for this class of compounds might take the following linear form, as seen in studies of other sulfonamide derivatives:

log(1/IC₅₀) = k₁ (logP) + k₂ (σ) + k₃ (Es) + C

Where:

log(1/IC₅₀) is the biological activity.

logP represents the lipophilicity of the molecule.

σ (Hammett constant) quantifies the electronic effect of substituents.

Es (Taft's steric parameter) accounts for the steric bulk of substituents.

k₁, k₂, k₃, and C are constants derived from the regression analysis.

While a specific QSAR model for this compound is not publicly available, studies on other sulfonamide series have successfully used such models to predict activities like antioxidant and antimicrobial effects. researchgate.net These models often reveal that a combination of electronic, steric, and lipophilic properties governs the biological activity. The development of a robust QSAR model for this compound would require a dataset of analogs with a wide range of structural diversity and corresponding biological data.

Elucidating the Influence of Electronic, Steric, and Lipophilic Properties on Activity Profiles

The activity of this compound derivatives is a complex interplay of their electronic, steric, and lipophilic characteristics.

Steric Properties: The size and shape of substituents play a critical role in determining how well the molecule fits into the binding pocket of its target. Bulky substituents on the phenyl ring or at the sulfonamide nitrogen can either create favorable van der Waals interactions or lead to steric hindrance, which would be detrimental to activity. The optimal steric arrangement is highly dependent on the specific topology of the target's active site.

Lipophilic Properties: Lipophilicity, often quantified by the partition coefficient (logP), affects the absorption, distribution, metabolism, and excretion (ADME) properties of the drug, as well as its ability to cross cell membranes and access the target site. A balanced lipophilicity is generally desired. For instance, increasing lipophilicity might enhance membrane permeability but could also lead to increased metabolic breakdown or non-specific binding.

Designing Analogs with Enhanced Selectivity for Specific Molecular Targets

A key goal in drug design is to develop compounds that interact selectively with a specific molecular target to maximize therapeutic efficacy and minimize off-target side effects. For this compound, achieving selectivity often involves exploiting subtle structural differences between the active sites of related enzymes or receptors.

One successful strategy has been the "tail approach," where modifications are made to a part of the molecule that extends out of the primary binding pocket and into a more variable region of the target. For example, in the design of selective carbonic anhydrase IX (a cancer-associated isoform) inhibitors, the 6-arylpyridine motif was introduced as a "tail" to interact with residues unique to the CA IX active site. researchgate.net

Another approach involves rigidification of the molecular scaffold. Introducing conformational constraints can lock the molecule into a bioactive conformation that is preferred by the target of interest but not by off-targets. This can be achieved by introducing cyclic structures or incorporating double or triple bonds.

The design of selective analogs is an iterative process that combines rational design based on structural biology and computational modeling with the synthesis and biological testing of new compounds. This approach has been successfully applied to improve the selectivity of inhibitors for various targets, including kinases and other enzymes. nih.gov

Emerging Research Avenues and Future Directions for 6 Phenylpyridine 3 Sulfonamide

Exploration in Catalysis and Materials Science

The structural attributes of 6-phenylpyridine-3-sulfonamide make it a promising candidate for applications in both catalysis and materials science. The pyridine (B92270) and sulfonamide moieties offer potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. Research into related structures, such as triarylpyridines bearing sulfonamide groups, has demonstrated the catalytic application of such compounds in organic synthesis, particularly when supported on magnetic nanoparticles. This opens the door for this compound to be employed in similar catalytic systems, potentially offering advantages in terms of catalyst recovery and reuse.

In the realm of materials science, the incorporation of pyridine and sulfonamide functionalities into polymer backbones has been shown to yield materials with desirable properties. For instance, sulfonated polyimides containing pyridine rings have been developed as proton exchange membranes. These materials exhibit high thermal stability and good mechanical properties, which are crucial for applications in fuel cells. The phenylpyridine-sulfonamide structure could, therefore, serve as a valuable monomer or building block for the synthesis of novel polymers with tailored thermal, mechanical, and conductive properties.

| Research Area | Potential Application of this compound | Key Structural Features |

| Catalysis | Ligand for metal-catalyzed reactions | Pyridine nitrogen, sulfonamide group |

| Materials Science | Monomer for high-performance polymers | Aromatic rings, sulfonamide group |

Integration into Advanced Coordination Chemistry

The field of coordination chemistry offers a fertile ground for exploring the properties of this compound. The presence of both a pyridine nitrogen atom and the nitrogen and oxygen atoms of the sulfonamide group provides multiple potential binding sites for metal ions. This versatility allows for the formation of a diverse range of coordination complexes with varied geometries and electronic properties.

Studies on related pyridine and sulfonamide-containing ligands have shown their ability to form stable complexes with a variety of transition metals. These complexes have demonstrated interesting photophysical and electrochemical properties. For example, the coordination of bipyridine-type ligands to copper(I) and silver(I) has been shown to result in the formation of dimeric structures with potential applications in sensing and catalysis. The steric and electronic properties of the phenyl substituent in this compound can be expected to influence the coordination geometry and the resulting properties of its metal complexes. Future research will likely focus on the synthesis and characterization of such complexes and the evaluation of their potential in areas such as molecular magnetism, photoluminescent materials, and bioinorganic chemistry.

Development as Chemical Probes for Biological Systems

The development of chemical probes for visualizing and understanding biological processes is a rapidly advancing field. The inherent structural features of this compound, particularly its aromatic systems, suggest its potential as a scaffold for the design of novel fluorescent probes. While direct studies on this specific compound as a biological probe are nascent, research on structurally related molecules provides a strong rationale for its exploration in this area.

For instance, sulfonamide-containing naphthalimide derivatives have been successfully synthesized and utilized as fluorescent probes for tumor imaging nih.gov. These probes exhibit low cytotoxicity and can be readily taken up by cancer cells, enabling clear fluorescent imaging nih.gov. The sulfonamide group can act as a targeting moiety for specific biological targets, such as carbonic anhydrases, which are often overexpressed in tumor cells nih.gov. Similarly, fluorescent sensors based on terpyridine-Zn2+ complexes have been developed for the sensitive detection of sulfonamide antibiotics rsc.org. This demonstrates the utility of the pyridine moiety in constructing fluorescent sensing systems.

Given these precedents, derivatives of this compound could be functionalized with fluorophores to create probes for bioimaging. The phenyl and pyridine rings can be chemically modified to tune the photophysical properties, such as absorption and emission wavelengths, to suit specific biological applications.

| Probe Type | Target Application | Relevant Structural Analogs |

| Fluorescent Probe | Tumor Imaging | Sulfonamide-naphthalimides nih.gov |

| Fluorescent Sensor | Analyte Detection | Terpyridine-Zn2+ complexes rsc.org |

Innovations in Sustainable Synthesis and Green Chemistry for Sulfonamide Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical and fine chemicals. The development of sustainable and environmentally benign methods for the synthesis of sulfonamide derivatives, including this compound, is an active area of research. Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and solvents.

Recent innovations have focused on alternative, greener approaches. One such method is mechanosynthesis, which involves solvent-free reactions conducted by grinding or milling, leading to reduced waste and energy consumption. Another promising technique is electrochemical synthesis, which can provide a metal-free and mild route to sulfonamides directly from arenes, sulfur dioxide, and amines. Furthermore, the use of water as a solvent and microwave-assisted synthesis have been explored to develop more environmentally friendly protocols for the preparation of pyridine derivatives fused with sulfonamide moieties. These sustainable approaches not to only minimize the environmental impact but also often lead to improved reaction efficiency and easier product isolation. The application of these green methodologies to the synthesis of this compound and its derivatives is a key direction for future research.

Application of Advanced Computational Methods for Deeper Understanding and Predictive Design

Advanced computational methods have become indispensable tools in modern chemical research, enabling a deeper understanding of molecular properties and facilitating the predictive design of new molecules with desired functionalities. In the context of this compound, computational techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations can provide valuable insights into its structure, reactivity, and potential applications.

Computational studies on related sulfonamide and pyridine derivatives have been successfully employed to:

Predict Biological Activity: Techniques like 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been used to design and predict the inhibitory activity of sulfonamide derivatives against various biological targets.

Elucidate Reaction Mechanisms: Computational analysis can help in understanding the intricate details of reaction pathways, aiding in the optimization of synthetic routes.

Investigate Molecular Interactions: Molecular docking and MD simulations are powerful tools for studying the binding interactions of molecules with biological macromolecules, such as enzymes and receptors. This is crucial for the rational design of new drugs and chemical probes. For example, docking studies have been used to understand the binding modes of sulfonamide-based inhibitors within the active sites of enzymes .

For this compound, computational methods can be applied to predict its coordination behavior with different metal ions, to design derivatives with enhanced catalytic activity, to model its potential as a fluorescent probe, and to guide the development of more efficient and sustainable synthetic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。